molecular formula C13H18N2O2 B14321688 Benzyl {2-[(prop-2-en-1-yl)amino]ethyl}carbamate CAS No. 112055-09-1

Benzyl {2-[(prop-2-en-1-yl)amino]ethyl}carbamate

Cat. No.: B14321688
CAS No.: 112055-09-1
M. Wt: 234.29 g/mol
InChI Key: UFIGGTFNAVQNLW-UHFFFAOYSA-N
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Description

Benzyl {2-[(prop-2-en-1-yl)amino]ethyl}carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, pharmaceuticals, and agrochemicals. This compound features a benzyl group, an allylamine moiety, and a carbamate functional group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl {2-[(prop-2-en-1-yl)amino]ethyl}carbamate can be achieved through several methods. One common approach involves the reaction of benzyl chloroformate with 2-[(prop-2-en-1-yl)amino]ethanol in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired carbamate product after purification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

Benzyl {2-[(prop-2-en-1-yl)amino]ethyl}carbamate undergoes various chemical reactions, including:

    Oxidation: The allylamine moiety can be oxidized to form corresponding oxides.

    Reduction: The carbamate group can be reduced to yield primary amines.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Production of primary amines.

    Substitution: Generation of substituted benzyl derivatives.

Scientific Research Applications

Benzyl {2-[(prop-2-en-1-yl)amino]ethyl}carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and protein modifications.

    Medicine: Investigated for its potential as a prodrug for delivering active pharmaceutical ingredients.

    Industry: Utilized in the production of agrochemicals and polymer additives.

Mechanism of Action

The mechanism of action of Benzyl {2-[(prop-2-en-1-yl)amino]ethyl}carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. This interaction is crucial in its role as an enzyme inhibitor in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl {2-[(prop-2-en-1-yl)amino]ethyl}carbamate is unique due to its combination of benzyl, allylamine, and carbamate functionalities. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.

Properties

CAS No.

112055-09-1

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

benzyl N-[2-(prop-2-enylamino)ethyl]carbamate

InChI

InChI=1S/C13H18N2O2/c1-2-8-14-9-10-15-13(16)17-11-12-6-4-3-5-7-12/h2-7,14H,1,8-11H2,(H,15,16)

InChI Key

UFIGGTFNAVQNLW-UHFFFAOYSA-N

Canonical SMILES

C=CCNCCNC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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